molecular formula C10H10F3NO B1352677 3-[3-(Trifluoromethyl)phenoxy]azetidine CAS No. 76263-23-5

3-[3-(Trifluoromethyl)phenoxy]azetidine

Cat. No. B1352677
CAS RN: 76263-23-5
M. Wt: 217.19 g/mol
InChI Key: ADXWWNMHZFPXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07790763B2

Procedure details

44 mg of 10% palladium on charcoal was added to a solution of 0.23 mmol 1-benzhydryl-3-(3-trifluoromethyl-phenoxy)-azetidine in 5 ml acetic acid. The reaction mixture was hydrogenated for 3 hours at room temperature and normal pressure. Filtration and concentration yielded the crude product which was used in the next step without further purification. MS (m/e): 218.2 (M+H+, 100%).
Quantity
0.23 mmol
Type
reactant
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][CH:16]([O:18][C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1>[Pd].C(O)(=O)C>[F:28][C:25]([F:26])([F:27])[C:21]1[CH:20]=[C:19]([CH:24]=[CH:23][CH:22]=1)[O:18][CH:16]1[CH2:17][NH:14][CH2:15]1

Inputs

Step One
Name
Quantity
0.23 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
44 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1C=C(OC2CNC2)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.